molecular formula C12H22N2O2 B1477157 2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one CAS No. 2097943-69-4

2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one

Cat. No.: B1477157
CAS No.: 2097943-69-4
M. Wt: 226.32 g/mol
InChI Key: ZXVGYHOYOFINPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(13)11(15)14-7-4-6-12(9-14)5-2-3-8-16-12/h10H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVGYHOYOFINPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC2(C1)CCCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a spirocyclic framework and an amino group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O2C_{11}H_{20}N_2O_2, with a molecular weight of approximately 212.29 g/mol. The compound features a complex spirocyclic structure that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The presence of the amino group suggests potential activity as a neurotransmitter modulator, possibly affecting cholinergic pathways.

Receptor Interaction

Research indicates that compounds related to this structure may exhibit affinity for muscarinic receptors, particularly M1 and M2 subtypes. These receptors are crucial in mediating cholinergic signaling, which is implicated in cognitive functions and memory processes.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of muscarinic receptor affinity. For instance, modifications to the structure have been shown to enhance selectivity towards M1 receptors, which are associated with cognitive enhancement and anti-amnesic effects .

CompoundM1 Affinity (Ki)M2 Affinity (Ki)Biological Activity
2-Amino CompoundX nMY nMAnti-amnesic effects observed in rat models
Related Compound AZ nMW nMInduced hypothermia and tremors

In Vivo Studies

In vivo experiments have confirmed the efficacy of certain derivatives in ameliorating cognitive deficits induced by scopolamine in rat models. For example, one study reported that specific analogs improved performance in passive avoidance tasks, suggesting enhanced memory retention .

Case Study 1: Cognitive Enhancement

A study conducted on rats evaluated the effects of a derivative of this compound on scopolamine-induced memory impairment. The results indicated significant improvements in memory tasks, demonstrating the compound's potential as an anti-amnesic agent.

Case Study 2: Side Effects Profile

Another research effort assessed the side effects associated with muscarinic receptor activation by this class of compounds. While some derivatives exhibited beneficial cognitive effects, they also induced cholinergic side effects such as tremors and hypothermia, necessitating careful consideration in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.